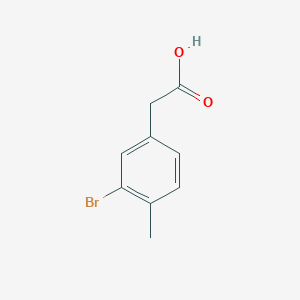

2-(3-Bromo-4-methylphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(3-Bromo-4-methylphenyl)acetic acid is a brominated aromatic acetic acid derivative. While the specific compound is not directly discussed in the provided papers, related compounds and their properties can offer insights into its characteristics. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid, a closely related compound, has been synthesized and analyzed, providing a potential framework for understanding the structure and reactivity of the target compound .

Synthesis Analysis

The synthesis of related brominated aromatic compounds typically involves regioselective bromination. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with an 84% yield by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . This suggests that a similar approach could be employed for the synthesis of 2-(3-Bromo-4-methylphenyl)acetic acid, with the expectation of a high yield and regioselectivity.

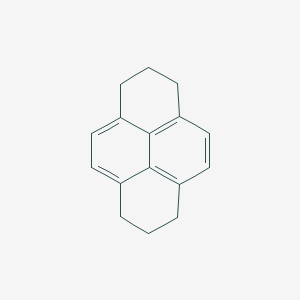

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the orientation of substituents on the phenyl ring. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted . This information can be extrapolated to predict that in 2-(3-Bromo-4-methylphenyl)acetic acid, the methyl group would also be coplanar or nearly coplanar with the phenyl ring, affecting the compound's overall geometry and possibly its reactivity.

Chemical Reactions Analysis

Brominated aromatic compounds are known to undergo various substitution reactions. For instance, bromination and nitration reactions of benzo[b]thiophen derivatives have been studied, showing the influence of substituents on the reaction outcome . Although not directly related to 2-(3-Bromo-4-methylphenyl)acetic acid, these studies indicate that the presence of a bromine atom on the aromatic ring can significantly affect the compound's reactivity in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents, such as methoxy or methyl groups, can affect properties like acidity, boiling point, and solubility . Additionally, the presence of strong hydrogen-bonded dimers in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid suggests that similar intermolecular interactions could be expected for 2-(3-Bromo-4-methylphenyl)acetic acid, potentially influencing its melting point and solubility in various solvents .

Applications De Recherche Scientifique

Synthesis of Bromo-Derivatives

2-(3-Bromo-4-methylphenyl)acetic acid can be synthesized via regioselective bromination of precursors. The process yields specific bromo-derivatives, which have varied applications in organic chemistry due to the properties imparted by the bromine atom, such as electron-withdrawing capability and reactivity in coupling reactions (Guzei, Gunderson, & Hill, 2010).

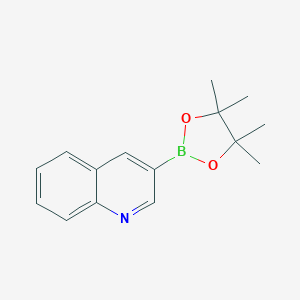

Catalysis in Cross-Coupling Reactions

The compound plays a role in cross-coupling reactions, specifically in Suzuki–Miyaura reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the bromine atom in the compound makes it a suitable candidate for these reactions, contributing to the synthesis of various biaryl and heterobiaryl structures (Nájera, Gil-Moltó, & Karlström, 2004).

Applications in Analytical and Material Sciences

Study of Halogen Substitution Effects

The compound is used to understand the effects of halogen substitution on the properties of phenylacetic acids. Research involving halogenated phenylacetic acids, including 2-(3-Bromo-4-methylphenyl)acetic acid, focuses on their reactivity, acidity, and vibrational spectra. These studies are crucial for designing molecules with desired chemical properties and for applications in various fields of chemistry and material sciences (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).

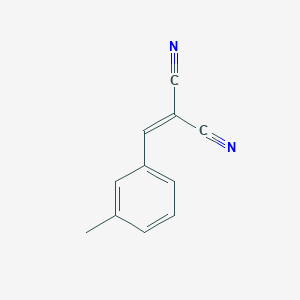

Investigation of Non-Linear Optical Properties

The compound is used in the synthesis of derivatives that are analyzed for their non-linear optical properties. This is vital for applications in optoelectronics and photonics, where materials with non-linear optical properties are essential for the development of new optical devices (Rizwan et al., 2021).

Applications in Biochemistry and Environmental Sciences

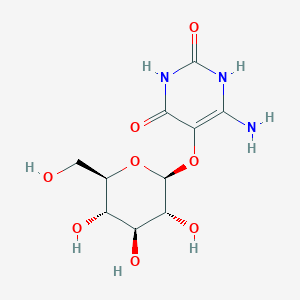

Antioxidant Activity Studies

Derivatives of 2-(3-Bromo-4-methylphenyl)acetic acid are isolated from natural sources like marine algae and are studied for their antioxidant activities. These studies are crucial for understanding the role of these compounds in protecting against oxidative stress and their potential use in pharmaceuticals and food preservation (Li et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

2-(3-bromo-4-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUORGSHKJVFIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-methylphenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.